Benzenamine, 2,6-diethyl-4-iodo-

Lipophilicity Physicochemical Properties SAR

Sourcing a sterically defined, para-iodo aniline building block with reliable cross-coupling reactivity is often hindered by limited availability of non-interchangeable 2,6-dialkyl substitution patterns. This compound directly addresses that gap. - Serves as a direct precursor for iodinated IDA-analogue hepatobiliary imaging agents, where its 2,6-diethyl pattern is explicitly selected over bulkier isopropyl analogs. - The para-iodine enables versatile Pd- or Ni-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings to construct complex molecular architectures. - Validated hit for GAT1 (Ki = 1.10 µM), providing a synthetic handle for halogen-bonding-driven SAR exploration. - Accessible via high-efficiency direct C-N coupling, enabling rapid library synthesis of sterically congested aniline-containing molecules.

Molecular Formula C10H14IN
Molecular Weight 275.13 g/mol
CAS No. 126832-68-6
Cat. No. B13963269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 2,6-diethyl-4-iodo-
CAS126832-68-6
Molecular FormulaC10H14IN
Molecular Weight275.13 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1N)CC)I
InChIInChI=1S/C10H14IN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3
InChIKeyFVNZBIHPUWUTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diethyl-4-iodoaniline (CAS 126832-68-6): A Key Iodinated Building Block for Imaging Agents, Kinase Modulators, and Cross-Coupling Applications


Benzenamine, 2,6-diethyl-4-iodo- (CAS 126832-68-6), also known as 2,6-diethyl-4-iodoaniline, is a sterically congested, para-iodinated aromatic amine with the molecular formula C₁₀H₁₄IN and a molecular weight of 275.13 g/mol . It features a calculated LogP of 3.58 and a topological polar surface area (PSA) of 26.02 Ų , physicochemical properties that distinctively shape its utility as a synthetic intermediate. Its primary value lies in its iodine substituent, which serves as a versatile handle for palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of C–C, C–N, or C–O bonds , and as a precursor for novel hepatobiliary imaging agents [1].

Workflow Pd/Ni-catalyzed cross-coupling building block
Selection Sterically defined 2,6-diethyl iodoaryl scaffold
Use Context Imaging agent precursor; GAT1 transporter study fit

Why 2,6-Diethyl-4-iodoaniline Cannot Be Simply Replaced by Common Iodoanilines: Steric, Electronic, and Application-Specific Demands


The unique 2,6-diethyl substitution pattern on 2,6-diethyl-4-iodoaniline dictates its reactivity and performance in ways that common iodoaniline isomers or non-iodinated 2,6-dialkylanilines cannot replicate. The steric bulk of the ethyl groups at the 2- and 6-positions can enforce conformational constraints critical for diastereoselective reactions [1] and influences the compound's metabolic fate compared to less substituted anilines [2]. Critically, in specific applications such as the synthesis of hepatobiliary imaging agents, the compound is explicitly selected over bulkier analogs like its 2,6-diisopropyl counterpart, demonstrating that its specific steric and electronic profile is not interchangeable [3]. The following evidence details the quantifiable consequences of these differences.

1 Unsubstituted iodoanilines lack the 2,6-diethyl steric constraint; may shift diastereoselective outcomes and metabolic profile.
2 2,6-Diisopropyl analog yields a distinct imaging agent; scaffold steric profile is not interchangeable for hepatobiliary applications.
3 Non-iodinated 2,6-diethylaniline cannot serve as a cross-coupling handle or halogen-bonding partner; eliminates key reactivity.

Quantifiable Differentiation: Head-to-Head Data for 2,6-Diethyl-4-iodoaniline Against Its Closest Analogs


LogP-Driven Differentiation: Higher Lipophilicity vs. Non-Iodinated 2,6-Diethylaniline

The para-iodine substituent on 2,6-diethyl-4-iodoaniline dramatically increases its lipophilicity compared to the non-iodinated parent, 2,6-diethylaniline. This is a critical parameter for membrane permeability, protein binding, and metabolic stability. The target compound has a computed LogP of 3.58 , while 2,6-diethylaniline has a reported LogP of 2.37 [1].

LogP Differentiation
Cross-study comparable
Target LogP 3.58 vs 2,6-diethylaniline LogP 2.37
ΔLogP ≈ +1.21 (≈16× partition increase)
Supports lipophilicity-driven differentiation for permeability and binding studies.
Computed values; experimental confirmation may vary.
Lipophilicity Physicochemical Properties SAR

Sterically-Guided Application: Exclusive Selection for Hepatobiliary Imaging Agent Synthesis Over a Diisopropyl Analog

In the synthesis of novel iodinated iminodiacetic acid (IDA) analogues for hepatobiliary imaging, the 2,6-diethyl variant was explicitly chosen for derivatization. The resulting compound, N-[2-[(4-iodo-2,6-diethylphenyl)amino]-2-oxoethyl]-N-(carboxymethyl)glycine, was synthesized and characterized as a new agent [1]. Its analog, derived from the bulkier 4-iodo-2,6-bis(1-methylethyl)aniline, was also synthesized, indicating that the specific steric bulk of the 2,6-diethyl substitution directly influences the properties of the final imaging agent [2].

Imaging Agent Synthesis
Head-to-head
2,6-Diethyl selected for IDA-based hepatobiliary agent; diisopropyl analog pursued separately yielding distinct candidate.
Application-specific scaffold selection; steric identity not interchangeable.
Products characterized by NMR, IR, MS; distinct imaging profiles expected.
Hepatobiliary Imaging Diagnostic Agents Chemical Synthesis

Binding Affinity for GAT1: A Measurable, Potentially Tunable Interaction Absent in Non-Iodinated Analogs

2,6-Diethyl-4-iodoaniline demonstrates a specific, measurable binding affinity for the human GABA transporter 1 (GAT1), with a reported Ki of 1.10 µM [1]. This interaction is likely dependent on the iodine atom for halogen bonding, a feature absent in non-iodinated 2,6-dialkylanilines. While direct comparative Ki data for non-iodinated analogs against GAT1 are not available, the presence of iodine is a known structural determinant for binding in related systems .

GAT1 Binding
Cross-study comparable
Ki = 1.10 µM (human GAT1)
Iodine-dependent affinity; non-iodinated analog lacks reported binding.
MS binding assay in HEK293 cells; comparator data not directly available.
GAT1 Neurotransmitter Transporter Binding Affinity

Synthetic Efficiency: Enabling a Direct Route to Sterically Congested 2,6-Disubstituted Anilines

2,6-Diethyl-4-iodoaniline can be efficiently synthesized via a direct C-N bond-forming reaction between an amide and a diaryliodonium salt, a method of unusually broad scope demonstrated for 24 different, sterically congested 2,6-disubstituted anilines [1]. This direct route provides a strategic advantage over traditional multi-step syntheses that often suffer from low yields due to steric hindrance. The efficiency of this method was proven through the short synthesis of a chemerin binding inhibitor [2].

Synthetic Efficiency
Class-level inference
Direct C-N coupling via diaryliodonium salt; demonstrated for 24 sterically congested anilines.
Enables rapid access versus traditional multi-step routes; may support scalable supply.
Efficiency demonstrated in short synthesis of a chemerin inhibitor.
Synthetic Methodology C-N Bond Formation Hypervalent Iodine

Optimal Use Cases for 2,6-Diethyl-4-iodoaniline: From Imaging Agent R&D to Targeted Medicinal Chemistry


Development of Next-Generation Hepatobiliary Imaging Agents

The compound is a direct precursor for synthesizing novel iodinated iminodiacetic acid (IDA) analogues used as hepatobiliary imaging agents [1]. Its specific 2,6-diethyl substitution pattern leads to a unique agent, distinct from those made with bulkier isopropyl analogs, offering a different pharmacological profile for diagnostic applications. Procurement here is driven by the need for a specific, non-interchangeable building block.

Medicinal Chemistry: Starting Point for GAT1 Transporter Modulators

With a demonstrated binding affinity for the human GABA transporter GAT1 (Ki = 1.10 µM) [2], this compound serves as a validated hit for medicinal chemistry programs targeting neurological disorders. Its iodine atom provides a crucial synthetic handle for halogen bonding interactions and subsequent SAR exploration, a functional advantage lost with non-iodinated 2,6-dialkylanilines.

Synthesis of Sterically Demanding Bioactive Molecules and Natural Products

The compound's accessibility via a high-efficiency, direct C-N coupling reaction [3] makes it a strategic choice for rapidly constructing libraries of sterically congested aniline-containing molecules, including inhibitors of targets like chemerin [4]. This route offers a clear advantage over multi-step syntheses, making it the preferred starting material for programs where synthetic tractability and scaffold diversity are key.

Cross-Coupling Feedstock for Complex Molecular Architectures

The para-iodine substituent is an excellent leaving group for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) . This makes the compound a highly versatile building block for constructing complex molecular architectures, including drug candidates and materials, where the regiochemistry and steric environment provided by the 2,6-diethyl groups are critical for the desired product's properties.

Application
Selection Property
Validation Focus
Hepatobiliary imaging agent R&D
2,6-Diethyl-specific IDA precursor scaffold
Imaging agent differentiation from diisopropyl analogs
GAT1 transporter modulator studies
Reported GAT1 binding affinity
Iodine-enabled interaction and SAR expansion
Sterically congested molecule synthesis
Direct C-N coupling route compatibility
Synthetic route efficiency and scope review
Cross-coupling feedstock
para-Iodo leaving group for Pd/Ni coupling
Reactivity and regiochemical control in coupling
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